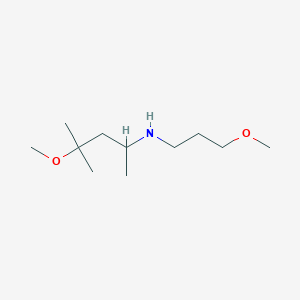

(4-Methoxy-4-methylpentan-2-yl)(3-methoxypropyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of hindered amines, which are challenging to access due to steric hindrance. These amines serve as valuable building blocks in organic synthesis and medicinal chemistry .

(4-Methoxy-4-methylpentan-2-yl)(3-methoxypropyl)amine: is a chemical compound with the molecular formula C₁₁H₂₅NO₂ and a molecular weight of 203.32 g/mol .

Preparation Methods

Industrial Production: Industrial-scale production methods are not widely documented.

Chemical Reactions Analysis

Reactivity: While detailed information on specific reactions is scarce, we can infer that it likely undergoes typical amine reactions.

Common Reagents and Conditions: Standard amine reactions involve reagents like acids, bases, and oxidizing agents.

Major Products: The primary products would result from substitution, oxidation, or reduction reactions, leading to modified amine derivatives.

Scientific Research Applications

Chemistry: This compound could serve as a building block for more complex molecules due to its hindered amine motif.

Biology and Medicine: Its potential biological applications remain speculative, but hindered amines often find use in drug design.

Industry: Further research may uncover applications in materials science or catalysis.

Mechanism of Action

- Unfortunately, specific details regarding its mechanism of action are not available. Further studies are needed to elucidate this aspect.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Its unique combination of methoxy groups and hindered amine functionality sets it apart.

Remember that this compound’s research landscape is still unfolding, and additional studies may reveal more about its properties and applications

Biological Activity

(4-Methoxy-4-methylpentan-2-yl)(3-methoxypropyl)amine is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of methoxy and propyl groups attached to an amine backbone. Its molecular formula is C13H23N with a molecular weight of approximately 207.33 g/mol. The structural features contribute to its unique reactivity and interaction with biological targets.

Research indicates that this compound may interact with various biological molecules, including enzymes and receptors. The compound likely acts as a ligand, modulating the activity of specific targets through:

- Hydrogen Bonding : The methoxy groups can form hydrogen bonds with active sites on proteins.

- Ionic Interactions : The amine group can participate in ionic interactions, influencing receptor conformation and activity.

Anticancer Properties

A study evaluated several compounds with similar structures and found that derivatives of amines exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed moderate to significant activity against hematological malignancies such as K562 (chronic myelogenous leukemia) and HL60 (promyelocytic leukemia) .

Neuroprotective Effects

Emerging research suggests that compounds in this class may possess neuroprotective properties. They are being investigated for their ability to protect neuronal cells from apoptosis in models of neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (3-Methoxypropyl)(3-methylpentan-2-yl)amine | C13H23N | Moderate anticancer activity |

| (3-Methoxypropyl)(3-methylbutan-2-yl)amine | C12H23N | Lower anticancer activity |

| (3-Methoxypropyl)(3-methylhexan-2-yl)amine | C14H27N | Potentially higher lipophilicity |

Study 1: Anticancer Efficacy

In a comparative study, derivatives including this compound were tested against multiple cancer cell lines. Results indicated that certain analogs exhibited IC50 values below 10 µM in K562 cells, suggesting potent anticancer properties .

Study 2: Neuroprotection

Research into neuroprotective effects demonstrated that related compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential therapeutic role in treating conditions like Alzheimer's disease .

Properties

Molecular Formula |

C11H25NO2 |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-methoxy-N-(3-methoxypropyl)-4-methylpentan-2-amine |

InChI |

InChI=1S/C11H25NO2/c1-10(9-11(2,3)14-5)12-7-6-8-13-4/h10,12H,6-9H2,1-5H3 |

InChI Key |

VFINEQANTSZXPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)OC)NCCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.